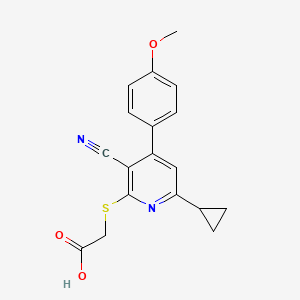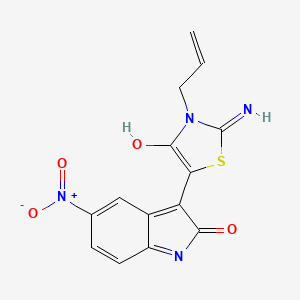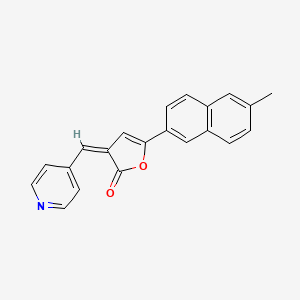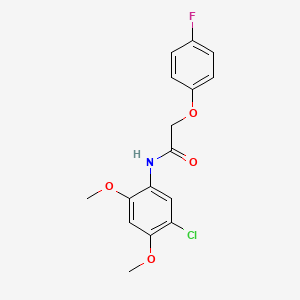![molecular formula C13H14N2O3 B3883252 2,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B3883252.png)
2,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide
Overview
Description
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazide group, which is a functional group derived from hydrazine.
Preparation Methods
The synthesis of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme can be represented as follows:
Condensation Reaction:
Chemical Reactions Analysis
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens can be introduced.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, tetrahydrofuran
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of coordination compounds. These compounds can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context.
Comparison with Similar Compounds
Similar compounds to 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical and biological properties. The uniqueness of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide lies in its specific furan-based structure, which can impart distinct reactivity and coordination behavior.
Properties
IUPAC Name |
2,5-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-11(18-8)7-14-15-13(16)12-6-9(2)17-10(12)3/h4-7H,1-3H3,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDTJWUXOBMLH-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-(4-nitrophenyl)-4-{[(1-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883182.png)

![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]-2-furamide](/img/structure/B3883197.png)

![ethyl 4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B3883206.png)
![2-[1-(4-Oxo-3,1-benzoxazin-2-yl)-2-phenylethyl]isoindole-1,3-dione](/img/structure/B3883217.png)
![N-[2-(dimethylamino)ethyl]-3-isopropyl-N-(2-methylbenzyl)isoxazole-5-carboxamide](/img/structure/B3883221.png)
![5-[4-(1-morpholin-4-ylethyl)phenyl]indan-1-one](/img/structure/B3883229.png)
![1-{2-hydroxy-3-[2-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-4-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B3883235.png)
![2-methyl-8-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3883263.png)
![N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B3883268.png)

![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
